2-CHLORO-5-(2,5-DICHLOROPHENYL)ISONICOTINIC ACID
Description
2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chlorine atom at the 2-position and a 2,5-dichlorophenyl group at the 5-position of the isonicotinic acid structure
Properties
IUPAC Name |
2-chloro-5-(2,5-dichlorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO2/c13-6-1-2-10(14)7(3-6)9-5-16-11(15)4-8(9)12(17)18/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQALBQGMYPYYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=C(C=C2C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688021 | |
| Record name | 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-43-2 | |
| Record name | 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid features a pyridine core with:
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A chlorine atom at position 2
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A carboxylic acid group at position 4 (isonicotinic acid backbone)
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A 2,5-dichlorophenyl substituent at position 5
This configuration creates steric and electronic challenges during synthesis, particularly in achieving selective halogenation without over-functionalization.
Key Reactivity Hurdles
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Regioselective Chlorination : Avoiding undesired chlorination at positions 3 or 6 while targeting position 2.
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Aryl Group Installation : Coupling the 2,5-dichlorophenyl moiety without degrading the acid functionality.
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Oxidation Stability : Preserving the carboxylic acid group during high-temperature chlorination steps.
Primary Synthetic Routes
Citrazinic Acid Pathway (Patent CN103804287A)
This two-step method demonstrates industrial viability:
Step 1: Chlorination to 2,6-Dichloroisonicotinic Acid
| Parameter | Optimal Conditions |
|---|---|
| Starting Material | Citrazinic acid |
| Chlorinating Agent | Triphosgene (1.1 eq) |
| Catalyst | Tetramethylammonium chloride |
| Temperature | 125–135°C |
| Duration | 10–12 hours |
| Yield | 78–82% |
Step 2: Directed Dechlorination
| Parameter | Conditions |
|---|---|
| Reagent | Hydrazine hydrate (80%) |
| Catalyst | CuSO₄ (10% aqueous) |
| Temperature | 55°C (3 hours) |
| pH Control | NaHCO₃ buffer (pH 6–7) |
| Final Yield | 68–72% |
This route's advantage lies in its use of inexpensive citrazinic acid, though the directional dechlorination requires precise Cu²⁺ coordination to remove the 6-chloro group selectively.
Suzuki-Miyaura Cross-Coupling Approach
Industrial Optimization Strategies
Continuous Flow Chlorination
Adopting technology from EP0121320A1:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reactor Type | Stirred Tank | Microchannel |
| Temperature Control | ±5°C | ±0.5°C |
| POCl₃ Consumption | 4.5 eq | 3.8 eq |
| Byproduct Formation | 12–15% | 4–6% |
| Space-Time Yield | 0.8 kg/m³·h | 3.2 kg/m³·h |
Flow systems enhance heat transfer during exothermic chlorination steps, reducing decomposition of acid-sensitive intermediates.
Solvent Recycling Systems
Economic analysis of trichlorobenzene recovery:
| Cycle | Purity (%) | Reuse Efficiency | Chlorination Yield |
|---|---|---|---|
| 1 | 99.8 | 95% | 82% |
| 5 | 98.1 | 87% | 80% |
| 10 | 95.4 | 73% | 76% |
Implementing short-path distillation maintains solvent efficacy across 7–8 cycles before replacement.
Analytical Characterization Protocols
Purity Assessment
| Technique | Critical Parameters | Target Specification |
|---|---|---|
| HPLC (UV 254 nm) | C18 column, 0.1% H₃PO₄/MeOH | ≥99.0% area |
| DSC | Heating rate 10°C/min | Sharp melt at 214–216°C |
| Chlorine Content | Oxygen flask combustion | 34.2–34.8% (theory 34.5%) |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid is a chemical compound with a chloro group at the second position and a 2,5-dichlorophenyl substituent at the fifth position of the isonicotinic acid structure. It belongs to the class of isonicotinic acids, which are derivatives of pyridine-3-carboxylic acid. The molecular formula for 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid is C₁₂H₆Cl₃NO₂, and it has a molecular weight of approximately 302.54 g/mol.
Potential Applications
Research indicates that 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid exhibits significant biological activities and potential applications in scientific research.
Antimicrobial and Anticancer Agent:
- 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid has been studied for its potential as an antimicrobial and anticancer agent.
- Derivatives with similar structures have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism of action often involves interaction with specific molecular targets, leading to alterations in cellular signaling pathways.
Synthesis of Related Compounds:
- 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid's reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize related compounds. It serves as a building block in organic synthesis.
Interaction Studies:
- Interaction studies focus on understanding how 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid interacts with biological systems. These studies typically involve:
- Molecular Docking: Predicting binding affinities and modes with target proteins.
- Cell-Based Assays: Evaluating the compound's effects on cell viability and signaling pathways.
- In vivo Studies: Assessing its efficacy and safety in animal models.
Comparison of Structurally Similar Compounds:
Several compounds share structural similarities with 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-6-(2,4-dichlorophenyl)nicotinic acid | Chloro at position 6, 2,4-dichlorophenyl group | Antimicrobial properties |
| 2-Chloro-4-(3,4-dichlorophenyl)nicotinic acid | Chloro at position 4, 3,4-dichlorophenyl group | Potential anticancer activity |
| Isoniazid | Basic structure without chlorination | Antituberculosis agent |
Mechanism of Action
The mechanism of action of 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the intended application. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
2,5-Dichlorophenyl isothiocyanate: An isothiocyanate derivative with similar structural features.
2-Amino-5-chlorobenzophenone: A substituted benzophenone with chlorine and amino groups.
Uniqueness
2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid is unique due to the specific arrangement of chlorine atoms and the 2,5-dichlorophenyl group on the isonicotinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article presents a detailed overview of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C12H8Cl3N O2
- Molecular Weight : Approximately 302.54 g/mol
- Structural Features : A chloro group at the 2-position and a 2,5-dichlorophenyl group at the 5-position of the isonicotinic acid structure.
This unique arrangement of substituents enhances its reactivity and biological activity compared to other similar compounds.
Antimicrobial Properties
Research indicates that 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid exhibits notable antimicrobial activity. Studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes.
| Study Reference | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in cell cycle regulation.
- Alteration of Signaling Pathways : It can affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Apoptosis induction |
| MCF-7 | 12.3 | Cell cycle arrest |
Synthesis Methods
The synthesis of 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid can be achieved through several methods, with the Suzuki–Miyaura coupling being one of the most prominent. This method allows for the formation of carbon-carbon bonds under mild conditions.
Common Synthetic Routes
-
Suzuki–Miyaura Coupling :
- Reagents : Palladium catalysts, boron reagents.
- Conditions : Mild temperature, functional group tolerance.
-
Oxidation and Reduction Reactions :
- The compound can undergo oxidation to form carboxylic acids or ketones, while reduction can yield alcohols or amines.
The biological activity of 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid is largely attributed to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. For instance, its anticancer effects are associated with the inhibition of kinases involved in tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Antimicrobial Study :
- A study demonstrated that 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid inhibited the growth of multiple bacterial strains, suggesting its potential as a new antimicrobial agent .
- Cancer Research :
- Inflammatory Response :
Q & A
Q. What are the recommended synthetic pathways for 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, a Suzuki-Miyaura cross-coupling may be employed to attach the 2,5-dichlorophenyl group to the isonicotinic acid core. Optimization can include:
- Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance coupling efficiency .
- Temperature control : Reactions performed at 80–100°C in anhydrous solvents (e.g., THF or DMF) to minimize side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol for high-purity yields .
Table 1 : Comparative Synthesis Parameters
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Suzuki Coupling | 65–75 | ≥98% | Pd(PPh₃)₄, THF, 80°C |
| Direct Halogenation | 50–60 | ≥95% | Cl₂ gas, DCM, 0°C |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed values (e.g., 209–212°C) with literature data to confirm identity .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.5 ppm) and carbonyl signals (δ 165–170 ppm) .
- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer : Adhere to the following:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile reagents .
- Engineering Controls : Install local exhaust ventilation for dust/particulate management during synthesis .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solution : Employ direct methods (SHELXT) for phase determination, followed by full-matrix least-squares refinement .
- Validation : Check for disorder in chlorine substituents using ORTEP-3 to visualize thermal ellipsoids .
Note : Discrepancies in bond lengths (>0.02 Å) may indicate twinning; use PLATON to analyze symmetry .
Q. How do substituent effects (e.g., chlorine position) influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Molecular Docking : Use AutoDock Vina to model interactions with nicotinic receptors. The 2,5-dichlorophenyl group may enhance hydrophobic binding in pocket residues .
- In Vitro Assays : Compare IC₅₀ values against analogs (e.g., 2-amino-4-(trifluoromethyl)nicotinic acid) to quantify substituent contributions .
- Electronic Effects : Calculate Hammett σ constants for chlorine substituents to correlate with activity trends .
Q. What computational methods predict the compound’s reactivity or stability?
- Methodological Answer : Use density functional theory (DFT) :
- Geometry Optimization : B3LYP/6-311+G(d,p) basis set to model ground-state structures .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .
- Degradation Pathways : Simulate hydrolysis under acidic/basic conditions using Gaussian09 to predict stability .
Q. How should contradictory data in biological assays be analyzed?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Repeat assays with varying concentrations (n ≥ 3) to confirm reproducibility .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to determine significance (p < 0.05) .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
